

An In-Depth Technical Guide to the Physicochemical Properties of Stearylamine Acetate

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Compound of Interest

Compound Name: *Stearylamine acetate*

Cat. No.: *B1583863*

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Introduction

Stearylamine acetate, the salt of the 18-carbon primary aliphatic amine stearylamine and acetic acid, is a cationic surfactant of significant interest in pharmaceutical sciences and materials research. Its amphipathic nature, characterized by a long hydrophobic alkyl chain and a positively charged hydrophilic headgroup, enables it to self-assemble into various supramolecular structures. This property makes it a valuable excipient in the formulation of drug delivery systems, particularly cationic liposomes and solid lipid nanoparticles. The positive surface charge imparted by **stearylamine acetate** facilitates interaction with negatively charged biological membranes, enhancing cellular uptake and the delivery of therapeutic payloads such as nucleic acids and small molecule drugs. A thorough understanding of its physicochemical properties is paramount for the rational design and optimization of these delivery vehicles. This technical guide provides a comprehensive overview of the core physicochemical properties of **stearylamine acetate**, detailed experimental protocols for their determination, and visualizations of key processes.

Physicochemical Properties

The physicochemical properties of **stearylamine acetate** are crucial for its function as a formulation excipient. Due to the limited availability of specific data for **stearylamine acetate**,

the following table includes data for its parent compound, stearylamine, as a close approximation, unless otherwise specified.

Property	Value
Chemical Structure	$\text{CH}_3(\text{CH}_2)_{17}\text{NH}_3^+ \text{CH}_3\text{COO}^-$
Molecular Formula	$\text{C}_{20}\text{H}_{43}\text{NO}_2$
Molecular Weight	329.57 g/mol
Appearance	White to pale yellow waxy solid or flakes.
Melting Point	50-54 °C (for Stearylamine)[1]
Boiling Point	348.9 °C at 760 mmHg
Solubility	Insoluble in water; Soluble in ethanol, methanol, and chloroform.[2][3][4]
pKa	Not available. Expected to be in the range of a primary alkyl ammonium ion, typically around 10-11.
Critical Micelle Concentration (CMC)	Not available. The CMC is dependent on factors such as temperature, ionic strength, and pH of the medium.[5][6]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of **stearylamine acetate**. The following are standard experimental protocols that can be employed.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a measure of its purity and is the temperature at which it transitions from a solid to a liquid phase.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **stearylamine acetate** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For **stearylamine acetate**, it refers to the pKa of the stearylammonium ion.

Methodology:

- **Solution Preparation:** A solution of **stearylamine acetate** of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system, such as a water-ethanol mixture, to ensure solubility.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base, such as sodium hydroxide (NaOH), is added in small, known increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the stearylammonium ions have been deprotonated.

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology:

- **Equilibrium Method:** An excess amount of **stearylamine acetate** is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Sample Preparation:** The saturated solution is filtered to remove any undissolved solid.
- **Quantification:** The concentration of **stearylamine acetate** in the clear filtrate is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or by gravimetric analysis after solvent evaporation.

Determination of Critical Micelle Concentration (Surface Tension Method)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.

Methodology:

- **Solution Preparation:** A series of aqueous solutions of **stearylamine acetate** with varying concentrations are prepared.
- **Surface Tension Measurement:** The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
- **Data Analysis:** A plot of surface tension versus the logarithm of the **stearylamine acetate** concentration is constructed. The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the point of inflection where the surface tension begins to level off.^{[5][7]}

Visualizations

Experimental Workflow: Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes incorporating **stearylamine acetate**. The process involves the dissolution of lipids in an organic solvent, evaporation to form a thin film, and subsequent hydration.

Caption: Workflow for liposome preparation.

Signaling Pathway: Proposed Mechanism of Cationic Liposome-Mediated Drug Delivery

Cationic liposomes formulated with **stearylamine acetate** are thought to deliver their cargo into cells primarily through endocytosis, driven by the electrostatic interaction between the positively charged liposome and the negatively charged cell membrane.

Caption: Cellular uptake of cationic liposomes.

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